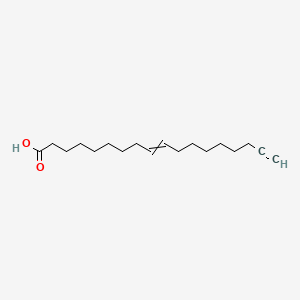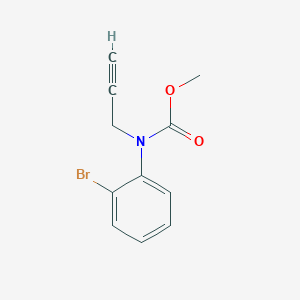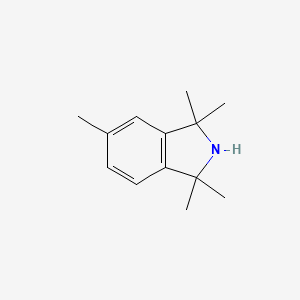![molecular formula C23H20N2O5 B12558790 3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] CAS No. 143650-47-9](/img/structure/B12558790.png)
3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]: is a chemical compound with the molecular formula C27H28N2O5 and a molecular weight of 460.52 g/mol . . This compound is characterized by its yellow to orange crystalline powder form and is primarily used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves the reaction of 7-diethylamino-3-formylcoumarin with phosgene . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
科学的研究の応用
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of optical materials and sensors.
作用機序
The mechanism of action of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets. The compound exhibits fluorescence properties due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
類似化合物との比較
Similar Compounds
7-Diethylaminocoumarin: A simpler coumarin derivative with similar fluorescent properties.
3-Formyl-7-diethylaminocoumarin: A precursor in the synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one].
3,3’-Carbonylbis(7-diethylaminocoumarin): Another name for the same compound.
Uniqueness
3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] is unique due to its dual coumarin structure, which enhances its fluorescent properties and makes it highly suitable for applications requiring high sensitivity and specificity.
特性
CAS番号 |
143650-47-9 |
|---|---|
分子式 |
C23H20N2O5 |
分子量 |
404.4 g/mol |
IUPAC名 |
7-(ethylamino)-3-[7-(ethylamino)-2-oxochromene-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H20N2O5/c1-3-24-15-7-5-13-9-17(22(27)29-19(13)11-15)21(26)18-10-14-6-8-16(25-4-2)12-20(14)30-23(18)28/h5-12,24-25H,3-4H2,1-2H3 |
InChIキー |
DJLOJZXCHRYEAA-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)NCC)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


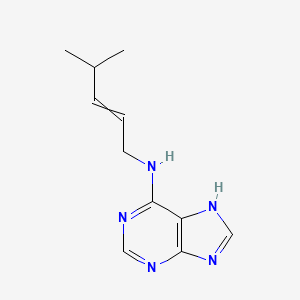

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
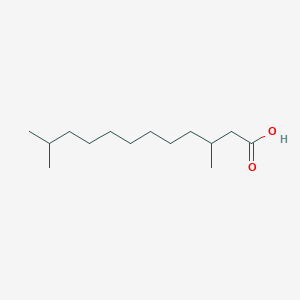
silane](/img/structure/B12558763.png)

